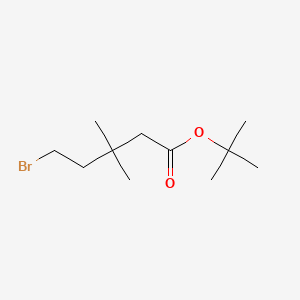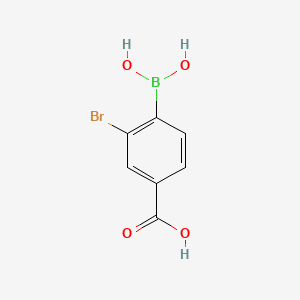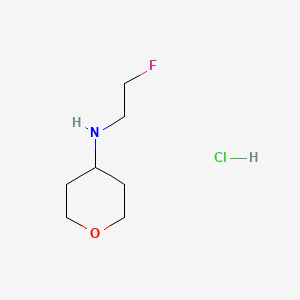
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor. One common method is the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: Another benzothiazine derivative with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic ring system that exhibit diverse biological activities.
Uniqueness
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11BrN2O2S |
|---|---|
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
6-bromo-1,3-dimethyl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-11-6-7-5-8(10)3-4-9(7)12(2)15(11,13)14/h3-5H,6H2,1-2H3 |
Clé InChI |
XAPQLWPJXNGXNT-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C=CC(=C2)Br)N(S1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)

![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)


![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
